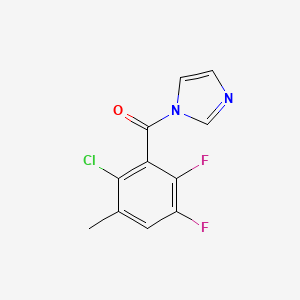
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is a chemical compound characterized by its unique structure, which includes a benzoyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole typically involves the following steps:
Benzoyl Chloride Formation: The starting material, 2,6-difluoro-3-methylbenzoic acid, is converted to its corresponding benzoyl chloride through a reaction with thionyl chloride (SOCl₂).
Imidazole Coupling: The benzoyl chloride is then reacted with imidazole in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro and fluoro groups.
Substitution: Substitution reactions can occur at the benzoyl or imidazole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chloro and fluoro groups.
Substitution Products: New compounds with different functional groups attached to the benzoyl or imidazole ring.
科学的研究の応用
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism by which 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzoyl-imidazole derivatives, such as 1-(2-fluoro-5,6-dichloro-3-methylbenzoyl)-1H-imidazole and 1-(2,6-difluoro-3-methylbenzoyl)-1H-imidazole.
Uniqueness: The presence of both chloro and fluoro groups on the benzene ring, along with the methyl group, gives this compound distinct chemical and physical properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C11H7ClF2N2O |
|---|---|
分子量 |
256.63 g/mol |
IUPAC名 |
(2-chloro-5,6-difluoro-3-methylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-4-7(13)10(14)8(9(6)12)11(17)16-3-2-15-5-16/h2-5H,1H3 |
InChIキー |
CVPDXEHEUWHXPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2C=CN=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


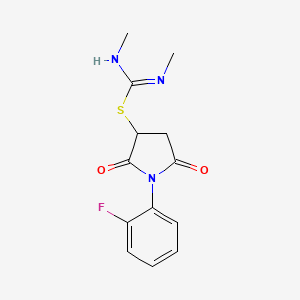
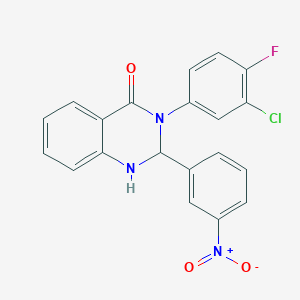
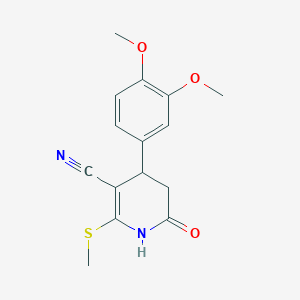
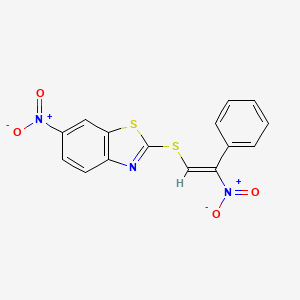
![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
![4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
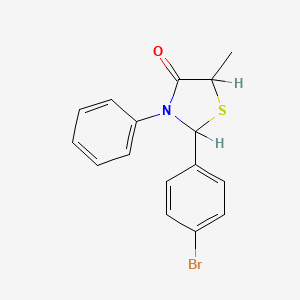
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
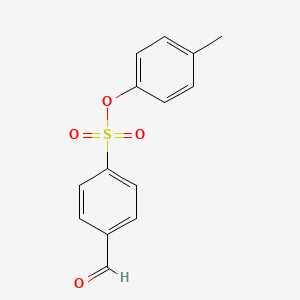
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](pyridin-4-yl)methanone](/img/structure/B15011047.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
